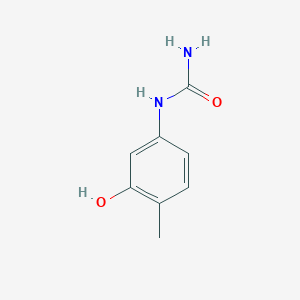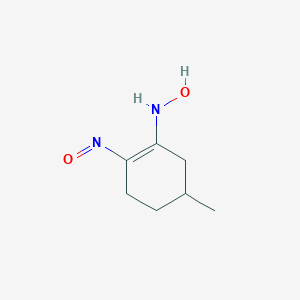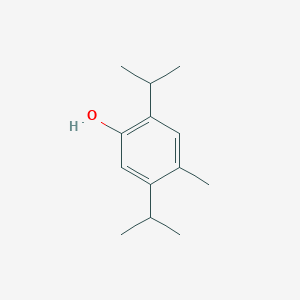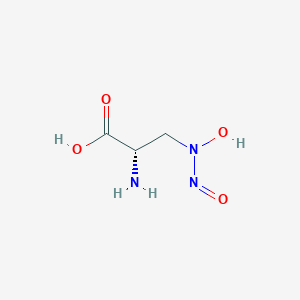
4-phenyl-1H-imidazole-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives has been a subject of interest due to their potential applications in various fields. In the context of 4-phenyl-1H-imidazole-1,2-diamine, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Similarly, 2-phenyl-4-(aminomethyl)imidazoles have been designed and synthesized as analogs of dopamine D2 selective benzamide antipsychotics . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole has been determined using single crystal X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . Although the exact structure of this compound is not discussed, the principles of crystallography and intermolecular interactions are relevant for understanding its molecular structure.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, which are essential for their applications. The papers provided do not directly address the chemical reactions of this compound, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis of imidazo[1,2-a]pyridines from aminoisoxazolones involves the reaction with triethylamine , and the synthesis of polyimides from diamines involves ring-opening polyaddition followed by thermal cyclodehydration . These reactions highlight the versatility of imidazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, novel aromatic polyimides with imidazole structures exhibit high glass transition temperatures and good solubility, indicating their potential for high-performance materials . The solubility and thermal stability of these compounds are particularly noteworthy and could be relevant when considering the properties of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
- Fluorinated Polyamides and Polyimides : 4-phenyl-1H-imidazole-1,2-diamine derivatives have been utilized in the synthesis of novel fluorinated polyamides and polyimides. These materials exhibit properties like low moisture uptake, good thermal stability, flame retardancy, and high optical transparency, making them suitable for various industrial applications (Chen et al., 2021).
Chemical Synthesis and Complexation Studies
- Chiral and Achiral Imines and Bisimines : The compound has been used in the synthesis of new imines and bisimines, contributing to research in organic chemistry and materials science. These derivatives exhibit varying stability constants when forming complexes with metals like Cu(II), indicating potential applications in chemical sensing and catalysis (Pařík & Chlupatý, 2014).
Optical and Thermal Properties in Polymers
- Poly(amide-ether)s and Polyimides with Imidazole Pendants : Research on poly(amide-ether)s and polyimides incorporating imidazole pendants has highlighted their significant fluorescence emission and thermal stability. These properties are crucial for applications in fields like optoelectronics and advanced materials engineering (Ghaemy et al., 2013).
Advanced Material Applications
- Polyimides with Triaryl Imidazole Side Groups : Polyimides containing triaryl imidazole side groups have been synthesized, demonstrating solubility in polar organic solvents and good film-forming properties. These materials are useful in creating advanced materials with specific optical and electrochemical properties (Rafiee & Rasekh, 2017).
Corrosion Inhibition Research
- Imidazole Derivatives in Corrosion Inhibition : Imidazole derivatives, including those related to this compound, have been studied for their efficacy in corrosion inhibition, particularly on metals like mild steel. This research is vital for industries dealing with metal preservation and anti-corrosion treatments (Prashanth et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Wirkmechanismus
Target of Action
4-Phenyl-1H-imidazole-1,2-diamine is a complex organic compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can form optimal h-bond interactions with enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
Imidazole is a key component in several biochemical pathways due to its presence in important biomolecules like histidine and purines . Therefore, it’s plausible that this compound could influence these or related pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability and distribution in the body.
Result of Action
coli , suggesting that this compound may also have antimicrobial properties.
Action Environment
The chemical properties of imidazole, such as its amphoteric nature and high solubility in polar solvents , suggest that its action could be influenced by factors such as pH and solvent polarity.
Eigenschaften
IUPAC Name |
4-phenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRGDRQVKOPWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)










